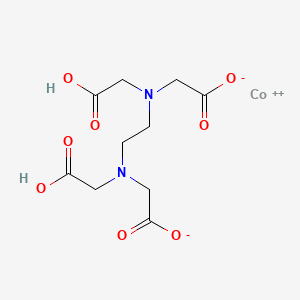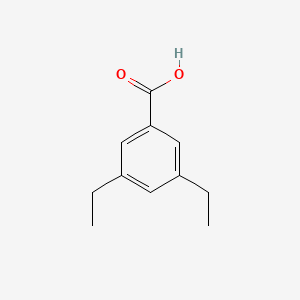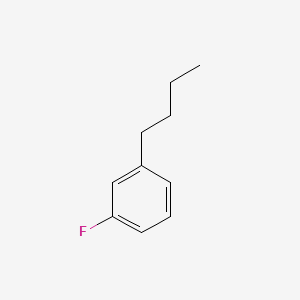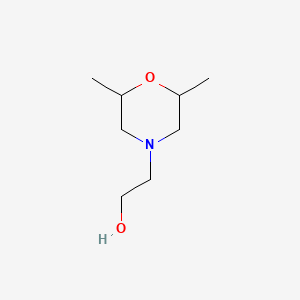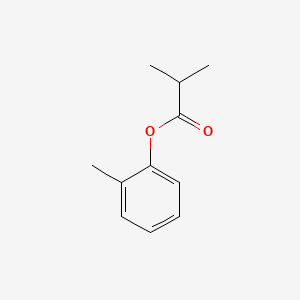
o-Tolyl isobutyrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylphenyl 2-methylpropanoate, also known as fema 3753 or isobutyric acid, 2-methylphenyl ester, belongs to the class of organic compounds known as phenol esters. These are aromatic compounds containing a benzene ring substituted by a hydroxyl group and an ester group. 2-Methylphenyl 2-methylpropanoate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 2-methylphenyl 2-methylpropanoate is primarily located in the membrane (predicted from logP). 2-Methylphenyl 2-methylpropanoate has a berry, medical, and phenolic taste.
Wissenschaftliche Forschungsanwendungen
1. Safety and Toxicity Evaluation
o-Tolyl isobutyrate has been evaluated for various toxicity endpoints, including genotoxicity, repeated dose toxicity, reproductive toxicity, local respiratory toxicity, phototoxicity/photoallergenicity, skin sensitization, and environmental safety. It is considered non-genotoxic based on data from read-across analogs. Its exposure levels are below the thresholds of toxicological concern for various toxicity endpoints, indicating a favorable safety profile (Api et al., 2021).
2. Role in Drug Delivery Systems
Isobutyric acid, closely related to this compound, has been used in the production of solid lipid micro-particles for drug delivery, especially for insulin. Its low toxicity and high insulin-solubilization capacity make it suitable for creating delivery systems for oral administration of insulin (Trotta et al., 2005).
3. Impact on Rumen Microflora and Enzyme Activities
Isobutyrate supplementation in animal feed, specifically for Simmental steers, has shown to improve rumen microflora, enzyme activities, and reduce methane emissions. This indicates its potential use in enhancing digestive efficiency and reducing environmental impact in livestock farming (Wang et al., 2015).
4. Plasma Polymer Films Production
Methyl isobutyrate, a compound related to this compound, has been used in the production of plasma polymer films. These films have applications in various fields due to their unique physico-chemical properties, influenced by factors such as oxygen incorporation and crosslinking density (Denis et al., 2011).
Eigenschaften
CAS-Nummer |
36438-54-7 |
|---|---|
Molekularformel |
C11H14O2 |
Molekulargewicht |
178.23 g/mol |
IUPAC-Name |
(2-methylphenyl) 2-methylpropanoate |
InChI |
InChI=1S/C11H14O2/c1-8(2)11(12)13-10-7-5-4-6-9(10)3/h4-8H,1-3H3 |
InChI-Schlüssel |
FDJBDZVTTXWIQM-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OC(=O)C(C)C |
Kanonische SMILES |
CC1=CC=CC=C1OC(=O)C(C)C |
Dichte |
1.000-1.007 |
Andere CAS-Nummern |
36438-54-7 |
Physikalische Beschreibung |
Colourless liquid, floral phenolic odou |
Löslichkeit |
Insoluble in water; soluble in oils miscible (in ethanol) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1594234.png)
